molecular formula C17H36O B1266218 9-Heptadecanol CAS No. 624-08-8

9-Heptadecanol

Cat. No. B1266218
CAS RN: 624-08-8
M. Wt: 256.5 g/mol
InChI Key: WTWWTKPAEZQYPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 9-Heptadecanol, such as 9-[11C]heptadecan-9-one, involves methods that could be adapted for 9-Heptadecanol. For example, the synthesis from di-n-octylthexylborane via cyanidation with K11CN demonstrates a method of synthesizing long-chain compounds with specific functional groups at determined positions on the carbon chain (Kothari et al., 1986).

Molecular Structure Analysis

Studies on molecular structures, such as the work on polymorphs of N-alkanols (including 1-heptadecanol), provide insights into the crystalline structures that can be expected for long-chain alcohols. These studies, which utilize techniques like X-ray powder diffraction and differential scanning calorimetry, reveal the polymorphism present in these compounds, offering a basis for understanding the structural behavior of 9-Heptadecanol at different temperatures and states (Ventolà et al., 2002).

Chemical Reactions and Properties

Research into the organotellurium compounds and their oxidation products, such as those derived from 9-telluraheptadecanoic acid, shed light on the potential reactivity and stability of 9-Heptadecanol. These studies indicate how specific functional groups in long-chain molecules affect their solubility, reactivity, and potential to form polymers or other complex structures, which is crucial for understanding the chemical behavior of 9-Heptadecanol (Kirsch et al., 1983).

Physical Properties Analysis

The evaluation of vaporization, fusion, and sublimation enthalpies of the 1-alkanols, including heptadecanol, provides essential data on the physical properties of these compounds. Such studies are fundamental in determining the phase behavior, thermal stability, and thermodynamic properties of 9-Heptadecanol, contributing to a comprehensive understanding of its characteristics and potential applications (Nichols et al., 2006).

Chemical Properties Analysis

Investigations into the chemical properties of compounds structurally related to 9-Heptadecanol, such as the synthesis and computational studies of complex organic molecules, can provide insights into the reactivity, electronic structure, and potential chemical applications of 9-Heptadecanol. These studies often involve advanced synthetic techniques and theoretical calculations to predict behavior and properties (Odame et al., 2020).

Scientific Research Applications

Polymorphism Study

9-Heptadecanol, along with similar alcohols, has been studied for its polymorphism. Researchers have used X-ray powder diffraction, differential scanning calorimetry, Raman scattering, and infrared spectroscopy to study various forms of n-alkanols, including 9-heptadecanol. These studies are crucial in understanding the physical properties of these compounds, particularly their behavior at different temperatures and in different crystal forms (Ventolà et al., 2002).

Influence in Chemical Degradation

In a study exploring the degradation of certain mixtures by acidic solutions containing vanadium (V), 9-heptadecanol was used as a phase modifier. It was found that the nature of the modifier influences the kinetics of degradation, and using 9-heptadecanol improved resistance against chemical degradation (Chagnes et al., 2012).

Vaporization and Sublimation Enthalpies

9-Heptadecanol was also studied for its vaporization and sublimation enthalpies. Such studies are significant in understanding the thermodynamic properties of these compounds, especially in processes like distillation and purification (Nichols et al., 2006).

Applications in Biolubricants

Research has been conducted on triester derivatives of oleic acid, where 9-heptadecanol played a role in improving the physicochemical and tribological properties of plant oil derivatives, highlighting its potential in the development of biolubricants (Salimon et al., 2012).

Decarboxylation Studies

9-Heptadecanol was also studied in the context of decarboxylation of fatty acids, demonstrating its relevance in producing hydrocarbons with potential applications as diesel fuel (Knothe et al., 2017).

Antifungal Properties

In a study of cis-9-Heptadecenoic acid, an antifungal fatty acid, the effects on growth and spore germination in fungi were investigated, revealing insights into its potential antifungal applications (Avis & Bélanger, 2001).

Influence on Cell Proliferation in Cancer Research

Research involving heptadecanoic acid demonstrated its effect on inhibiting cell proliferation in non-small cell lung cancer cells, suggesting its potential in cancer treatment (Xu et al., 2019).

Ice Nucleation Studies

The influence of 9-heptadecanol on ice nucleation was studied, showing that its presence affected the formation of ice-like clusters in water, which is significant in understanding ice formation processes (Ochshorn & Cantrell, 2006).

Mechanism of Action

Mode of Action

It is known that 9-heptadecanol is a secondary fatty alcohol , which suggests that it may interact with biological membranes or other lipid structures.

Pharmacokinetics

Given its structure as a long-chain fatty alcohol, it is likely to have low water solubility and high lipid solubility . This could impact its bioavailability and distribution within the body.

Result of Action

It is used in the preparation of ionizable cationic lipids for rna delivery . Cationic lipids contain lipid nanoparticles that encapsulate nucleic acids, preferably siRNA and mRNA . These lipid nanoparticles are designed to increase the lifespan of RNA in circulation .

Action Environment

The action, efficacy, and stability of 9-Heptadecanol are likely to be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments .

properties

IUPAC Name

heptadecan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWTKPAEZQYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211449
Record name 9-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Heptadecanol

CAS RN

624-08-8
Record name 9-Heptadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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